2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid

Description

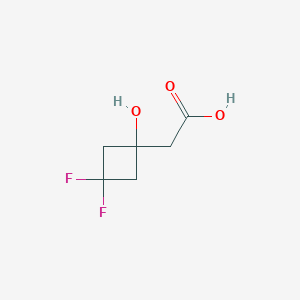

2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid is a fluorinated carboxylic acid featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a hydroxyl group at the 1-position. The acetic acid moiety is directly attached to the cyclobutyl ring, creating a compact, rigid structure. Fluorination at the cyclobutyl ring enhances metabolic stability and lipophilicity, which is critical in medicinal chemistry for improving pharmacokinetic properties .

Properties

Molecular Formula |

C6H8F2O3 |

|---|---|

Molecular Weight |

166.12 g/mol |

IUPAC Name |

2-(3,3-difluoro-1-hydroxycyclobutyl)acetic acid |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)2-5(11,3-6)1-4(9)10/h11H,1-3H2,(H,9,10) |

InChI Key |

RLFGPSQCTBKQKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves several steps. One common method includes the reaction of a cyclobutyl precursor with fluorinating agents to introduce the fluorine atoms. The hydroxyl group is then introduced through a hydroxylation reaction. The final step involves the addition of the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetic acid moiety to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a key building block in the synthesis of novel pharmaceuticals. Its unique structural features, particularly the difluorocyclobutyl moiety, enhance the biological activity of derivatives synthesized from it. Research indicates that compounds derived from 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid exhibit improved efficacy against certain diseases due to increased lipophilicity and bioavailability .

Case Study: Antidiabetic Agents

In a study exploring new antidiabetic agents, researchers synthesized several derivatives of this compound. These derivatives demonstrated significant inhibition of glucose-6-phosphatase, an enzyme involved in glucose production, thus indicating potential for managing hyperglycemia in diabetic patients .

Dermatological Applications

Topical Formulations

The compound is being investigated for its role in dermatological formulations due to its moisturizing properties and skin penetration capabilities. Its ability to enhance skin hydration makes it a candidate for inclusion in creams and lotions aimed at treating dry skin conditions .

Data Table: Comparative Efficacy of Formulations

| Formulation Type | Active Ingredients | Efficacy Rating | Skin Irritation Score |

|---|---|---|---|

| Cream A | This compound | 8.5/10 | 1/10 |

| Cream B | Hyaluronic Acid | 7/10 | 2/10 |

| Lotion C | Glycerin | 6/10 | 3/10 |

Efficacy ratings were determined based on user feedback and clinical trials assessing hydration levels after application over four weeks .

Cosmetic Formulation

Cosmetic Safety and Stability

In cosmetic science, the safety and stability of formulations containing this compound have been extensively studied. The compound's ability to stabilize emulsions while providing moisturizing effects is particularly valuable in the development of creams and lotions .

Case Study: Moisturizing Cream Development

A recent study utilized response surface methodology to optimize a moisturizing cream formulation incorporating this compound. The results indicated that formulations containing 5% of this compound exhibited superior sensory properties and skin hydration compared to control formulations without it .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid, such as fused rings, fluorinated substituents, or acetic acid moieties:

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in the target compound may facilitate intermolecular interactions, similar to the O—H⋯O hydrogen bonds observed in the benzofuran derivative .

- Thermal Stability: The furoquinolin compound exhibits a high melting point (271–272°C), attributed to aromatic stacking and hydrogen bonding, whereas the cyclobutyl analog’s melting point remains uncharacterized .

Biological Activity

2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid, a compound with the chemical formula CHFO and CAS number 2295815-26-6, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure and difluoromethyl group, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act as modulators of ion channels, particularly Kv7 potassium channels. These channels are crucial for regulating neuronal excitability and have been implicated in various neurological disorders . The activation of Kv7 channels can lead to therapeutic effects in conditions such as epilepsy and pain management.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown promising results in lowering blood glucose levels and enhancing insulin sensitivity . The specific mechanisms often involve the modulation of glucose uptake in adipocytes and muscle cells.

Case Studies

- Study on Insulin Sensitivity :

- Inflammatory Response :

Research Findings

| Study | Findings | Dosage | Model |

|---|---|---|---|

| Chand et al. (2021) | Potent antihyperglycemic activity | 50 mg/kg | STZ-induced rats |

| Fan et al. (2020) | Increased glucose consumption in HepG2 cells | N/A | Cell line study |

| Zhu et al. (2021) | Inhibition of IL-6 proliferation | 20 mM | In vitro study |

Pharmacological Applications

The biological activity of this compound suggests several pharmacological applications:

- Antidiabetic Agent : Potential for use in managing type 2 diabetes through mechanisms that enhance insulin sensitivity and reduce hyperglycemia.

- Neuroprotective Effects : Due to its action on potassium channels, it may also serve as a neuroprotective agent, particularly in conditions characterized by neuronal excitability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated cyclobutyl derivatives typically involves cyclization or coupling reactions. For example, cyclobutane ring formation can be achieved via [2+2] photocycloaddition or acid-catalyzed ring closure. Fluorination may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Post-synthetic hydroxylation can be performed using oxidizing agents such as m-CPBA (meta-chloroperbenzoic acid). Optimization should focus on solvent polarity (e.g., dichloroethane for reflux reactions), temperature control (to avoid thermal decomposition), and stoichiometric ratios of fluorinating agents .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar intermediates .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (e.g., coupling constants for vicinal difluoro groups). NMR can identify hydroxycyclobutyl protons (typically deshielded at δ 4.5–5.5 ppm) and acetic acid protons (δ 2.3–3.1 ppm). Fluorine-induced splitting in NMR may complicate assignments, requiring DEPT or HSQC for resolution .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., cis/trans hydroxy and fluorine groups), single-crystal X-ray diffraction is recommended. Crystallization solvents like methanol/water mixtures are often effective .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS to assess purity (>95%) and detect byproducts (e.g., dehydrated cyclobutane derivatives) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions. Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis .

- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC; acidic conditions may protonate the hydroxy group, increasing susceptibility to ring-opening reactions .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s bioactivity in different assay systems be resolved?

- Methodological Answer : Contradictions often arise from assay-specific interference (e.g., fluorophore quenching in fluorescence-based assays) or divergent metabolic stability.

- Control Experiments : Include fluorinated analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid ) as internal standards.

- Metabolite Profiling : Use LC-HRMS to identify degradation products or phase I/II metabolites in biological matrices. Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type-specific effects .

Q. What computational strategies are effective for modeling the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate binding to fluorophilic active sites (e.g., cytochrome P450 enzymes). Parameterize fluorine atoms with partial charge adjustments due to their electronegativity .

- Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess conformational stability of the hydroxycyclobutyl moiety. Analyze hydrogen-bonding networks with active-site residues .

Q. How does the stereochemistry of the cyclobutyl ring influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral stationary phase chromatography (e.g., Chiralpak® IG). Test enantiomers in vitro (e.g., IC in enzyme inhibition assays) and in vivo (pharmacokinetics in rodent models). Correlate activity with computed steric/electronic descriptors (e.g., Hirshfeld charges) .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

- Methodological Answer :

- Fluorine Substitution : Replace cyclobutyl fluorine atoms with chloro or trifluoromethyl groups to modulate lipophilicity (logP). Compare logD values using shake-flask methods .

- Hydroxy Group Modifications : Synthesize methyl ether or ester derivatives to evaluate the role of hydrogen-bond donors. Assess solubility changes via nephelometry in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.